4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid
Overview
Description
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H7N3O3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the quinazoline ring are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid can be compared with other similar compounds, such as:
Quinazoline: The parent compound, which lacks the oxo and carboxylic acid groups.
4-Hydroxyquinazoline: A derivative with a hydroxyl group instead of the oxo group.
Quinazoline-8-carboxylic acid: A derivative lacking the oxo group.
Properties
IUPAC Name |
4-oxo-3H-quinazoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRVSIMAIQEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659436 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19181-77-2 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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